molecular formula C23H19FN2O2 B6501415 N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzamide CAS No. 955717-20-1

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzamide

Cat. No.: B6501415
CAS No.: 955717-20-1
M. Wt: 374.4 g/mol
InChI Key: QHIZHYHSOJNDDE-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzamide is a fluorinated benzamide derivative featuring a tetrahydroisoquinoline core substituted with a benzoyl group at position 2 and a 4-fluorobenzamide moiety at position 6. Fluorinated aromatic systems, such as the 4-fluorobenzamide group, are commonly employed to enhance metabolic stability and target binding affinity in drug design . The tetrahydroisoquinoline scaffold is notable for its prevalence in bioactive molecules, including kinase inhibitors and central nervous system agents.

Properties

IUPAC Name

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O2/c24-20-9-6-17(7-10-20)22(27)25-21-11-8-16-12-13-26(15-19(16)14-21)23(28)18-4-2-1-3-5-18/h1-11,14H,12-13,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIZHYHSOJNDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Features

The target compound is distinguished by its tetrahydroisoquinoline backbone, which contrasts with analogues featuring 1,2,4-triazole or triazolin-dione cores (Table 1).

Table 1: Structural Comparison of Key Compounds

Compound Core Structure Substituents Fluorine Position
Target Compound Tetrahydroisoquinoline 2-Benzoyl, 7-(4-fluorobenzamide) 4-fluorobenzamide
Compounds [7–9] () 1,2,4-Triazole-thione 4-(4-X-phenylsulfonyl)phenyl, 4-(2,4-difluorophenyl) 2,4-difluorophenyl
N-[4-(3,5-Dioxo-triazolin-4-yl)benzyl]-4-fluorobenzamide () Triazolin-dione 4-(3,5-Dioxo-1,2,4-triazolin-4-yl)benzyl, 4-fluorobenzamide 4-fluorobenzamide

Key Observations :

  • Fluorine substitution at the para position (4-fluorobenzamide) is shared with the triazolin-dione derivative (), whereas compounds [7–9] () feature ortho/para difluorophenyl groups, which may alter electronic properties and steric interactions .

Spectral and Physicochemical Properties

Infrared Spectroscopy :

  • Compounds with carbonyl groups (e.g., hydrazinecarbothioamides in ) exhibit strong C=O stretches at 1663–1682 cm⁻¹ , while triazole-thiones ([7–9]) lack this band, confirming cyclization . The target compound’s benzoyl and fluorobenzamide groups would likely show distinct C=O stretches, differentiating it from triazole derivatives.
  • Thione tautomerism in compounds [7–9] is evidenced by νC=S bands at 1247–1255 cm⁻¹ and absence of νS-H (~2500–2600 cm⁻¹), whereas the target compound’s amide groups may participate in hydrogen bonding, influencing solubility .

Nuclear Magnetic Resonance (NMR) :

  • Fluorine NMR (¹⁹F) would distinguish 4-fluorobenzamide (singlet) from 2,4-difluorophenyl (doublets) in compounds [7–9].
  • The tetrahydroisoquinoline core’s protons would exhibit complex splitting patterns in ¹H-NMR, contrasting with the simpler aromatic signals of triazole derivatives .

Reactivity and Functional Implications

  • Tautomerism : Triazole-thiones ([7–9]) exist in thione tautomeric forms, enhancing nucleophilic reactivity at sulfur . The target compound’s amide groups may instead participate in hydrogen bonding or π-stacking interactions.
  • Fluorine Effects: The 4-fluorobenzamide group in the target compound and Compound 5 () improves lipophilicity and metabolic stability compared to non-fluorinated analogues. However, 2,4-difluorophenyl groups in compounds [7–9] may confer stronger electron-withdrawing effects, altering binding kinetics .

Research Findings and Implications

  • Structural Rigidity vs. Flexibility: The tetrahydroisoquinoline core’s rigidity may enhance target selectivity compared to flexible triazolin-dione derivatives (), though this requires empirical validation.
  • Biological Performance : Fluorine positioning influences bioactivity; para-fluorine (target compound) optimizes steric and electronic effects for receptor binding, whereas ortho-fluorine (compounds [7–9]) may introduce steric hindrance .

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